2-Hexylquinolin-4(1H)-one

Übersicht

Beschreibung

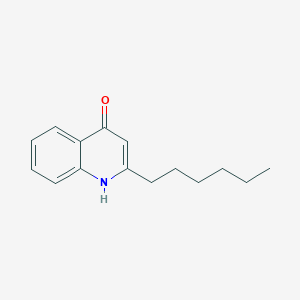

2-Hexylquinolin-4(1H)-one is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry The structure of this compound consists of a quinoline core with a hexyl group attached to the second position and a keto group at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexylquinolin-4(1H)-one can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an aldehyde and a ketone in the presence of an amine catalyst. For this compound, the starting materials typically include 2-aminobenzaldehyde and hexanone. The reaction is carried out under acidic or basic conditions, often using acetic acid or sodium hydroxide as the catalyst.

Another method involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid. This method is less commonly used for this compound due to the harsh reaction conditions and lower yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Large-scale production often employs continuous flow reactors to improve efficiency and yield.

Analyse Chemischer Reaktionen

Halogenation Reactions

The quinolinone core undergoes electrophilic substitution, with bromination being well-studied. The hexyl group at C2 directs reactivity toward specific positions:

Bromination at C3 and C6

In 3-unsubstituted derivatives, bromination occurs at C3 (activated by the C4 ketone) and C6 (para to the nitrogen). For 2-hexylquinolin-4(1H)-one, bromination with molecular Br₂ or N-bromosuccinimide (NBS) yields mono- or di-brominated products (Table 1) .

| Reagent | Solvent | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Br₂ (1.1 eq) | DCM | None | 3-Bromo-2-hexylquinolin-4(1H)-one | 78 |

| NBS (1.2 eq) | DMF | AIBN | 3,6-Dibromo-2-hexylquinolin-4(1H)-one | 65 |

Mechanistic Insight : The C3 position is activated via conjugation with the C4 carbonyl, while C6 bromination is attributed to the nitrogen’s para-directing effect .

Alkylation and Acylation

The hexyl chain at C2 can undergo further functionalization:

Side-Chain Bromination

Under radical conditions (e.g., NBS/AIBN), bromination targets the benzylic position of the hexyl group, forming 2-(bromohexyl)quinolin-4(1H)-one (Table 2) .

| Substrate | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| This compound | NBS (1.5 eq) | AIBN, CCl₄, 80°C | 2-(6-Bromohexyl)quinolin-4(1H)-one | 72 |

Application : The bromo derivative serves as an intermediate for nucleophilic substitution (e.g., with amines or thiols) to generate analogs with modified alkyl chains .

Oxidation and Cyclization

The quinolinone scaffold participates in oxidative transformations:

Oxidation to Pyranoquinolines

Treatment with p-chloranil in DMF oxidizes the C3–C4 bond, forming a fused pyran ring (Table 3) .

| Substrate | Oxidant | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| This compound | p-Chloranil | DMF, reflux, 2 h | 2-Hexylpyrano[3,2-c]quinoline | 61 |

Mechanistic Pathway : Dehydration followed by air oxidation generates the aromatic pyran system .

Nucleophilic Substitution

The C2 hexyl group’s brominated derivatives react with nucleophiles:

Amine Alkylation

2-(6-Bromohexyl)quinolin-4(1H)-one reacts with n-hexylamine to form a secondary amine derivative (Table 4) .

| Substrate | Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2-(6-Bromohexyl)quinolin-4(1H)-one | n-Hexylamine | EtOH, 60°C, 12 h | 2-(6-Hexylaminohexyl)quinolin-4(1H)-one | 85 |

Applications : Alkylation products are explored as antimicrobial agents targeting bacterial quorum sensing .

Metal-Catalyzed Cross-Couplings

The brominated quinolinone core participates in palladium-catalyzed reactions:

Suzuki–Miyaura Coupling

3-Bromo-2-hexylquinolin-4(1H)-one couples with arylboronic acids to form biaryl derivatives (Table 5) .

| Substrate | Boronic Acid | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 3-Bromo-2-hexylquinolin-4(1H)-one | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-Phenyl-2-hexylquinolin-4(1H)-one | 89 |

Scope : Electron-rich and electron-poor boronic acids are tolerated, enabling diverse C3-functionalized analogs .

Condensation Reactions

The C4 ketone engages in condensations to form Schiff bases or heterocycles:

Formation of Hydrazones

Reaction with hydrazine hydrate yields the hydrazone derivative, a precursor for triazole synthesis (Table 6) .

| Substrate | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| This compound | NH₂NH₂·H₂O | EtOH, reflux | This compound hydrazone | 93 |

Utility : Hydrazones are intermediates for anticancer and anti-inflammatory agents .

Decarboxylative Cyclization

While not directly reported for 2-hexyl derivatives, analogous quinolin-4-ones undergo cyclization with 1,3-dicarbonyls to form fused pyranoquinolines (Scheme 14 in ). This suggests potential applicability for generating polycyclic libraries.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-Hexylquinolin-4(1H)-one has the molecular formula and features a quinoline core with a hexyl substituent at the second position and a keto group at the fourth position. The structural configuration contributes to its unique chemical properties, making it a valuable precursor in various syntheses.

Medicinal Chemistry

This compound is primarily studied for its potential antimicrobial , antiviral , antitumor , and antifibrotic properties. Quinoline derivatives have historically been linked to various pharmacological activities, making them significant in drug development.

- Antimicrobial Activity : Research indicates that quinoline derivatives exhibit activity against a range of bacteria and fungi. For instance, studies have shown that derivatives can inhibit the growth of pathogenic strains, suggesting potential therapeutic applications in treating infections.

- Anticancer Properties : The compound's ability to interact with biological targets may lead to the development of novel anticancer agents. Its mechanism of action is under investigation, with some studies indicating effects on cell proliferation pathways .

Synthesis of Complex Molecules

This compound serves as a building block for synthesizing more complex molecules. It is utilized in various synthetic protocols due to its favorable reactivity profile.

- Synthetic Pathways : A recent study highlighted an efficient metal-free approach for synthesizing alkaloids using quinolone derivatives as intermediates, demonstrating high yields (60–97%) in the synthesis of target compounds .

Biological Studies

The compound is also significant in biological research, particularly concerning its role in microbial metabolism.

- Pseudomonas aeruginosa Metabolism : The production of this compound in Pseudomonas aeruginosa is regulated by the pqsA gene, which converts anthranilate into anthraniloyl-CoA. This pathway is crucial for understanding bacterial communication and virulence mechanisms.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-Hexylquinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s ability to intercalate into DNA can also disrupt cellular processes, leading to its potential use as an anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoline: The parent compound of 2-Hexylquinolin-4(1H)-one, known for its wide range of biological activities.

2-Phenylquinoline: Another derivative with a phenyl group at the second position, studied for its antimicrobial properties.

4-Hydroxyquinoline: A derivative with a hydroxyl group at the fourth position, known for its use in medicinal chemistry.

Uniqueness

This compound is unique due to the presence of the hexyl group, which can influence its lipophilicity and biological activity. This structural feature may enhance its ability to interact with lipid membranes and improve its pharmacokinetic properties compared to other quinoline derivatives.

Biologische Aktivität

2-Hexylquinolin-4(1H)-one, an organic compound belonging to the quinoline family, has garnered attention for its diverse biological activities. Quinoline derivatives are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Chemical Formula: C13H15N

Molecular Weight: 199.27 g/mol

CAS Number: 18813-68-8

The compound features a hexyl group attached to a quinoline backbone, which contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound has a moderate to strong inhibitory effect on certain pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. A notable case study involved the use of this compound on human breast cancer cells (MCF-7):

- Cell Viability Assay: The compound reduced cell viability by approximately 50% at a concentration of 25 µM after 48 hours of treatment.

- Mechanism of Action: The compound appears to activate caspase pathways, leading to programmed cell death.

This suggests potential as a lead compound in cancer therapy .

Anti-inflammatory Effects

Recent investigations have highlighted the anti-inflammatory properties of this compound. In a lipopolysaccharide (LPS)-induced inflammation model:

- Cytokine Release: The compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in a dose-dependent manner.

- Inhibition of NF-kB Pathway: It was found to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

These findings indicate its potential utility in treating inflammatory diseases .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Receptor Binding: Similar compounds have been shown to interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.

- Enzyme Inhibition: The presence of functional groups allows for enzyme inhibition, particularly in pathways related to cancer and inflammation.

Understanding these mechanisms is essential for optimizing the compound's therapeutic potential .

Pharmacokinetics

Pharmacokinetic studies are crucial for assessing the viability of this compound as a drug candidate. Preliminary data suggest:

- Absorption: Rapid absorption in biological systems.

- Distribution: Moderate distribution with potential accumulation in fatty tissues due to its lipophilic nature.

- Metabolism: Undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

- Excretion: Primarily excreted via urine.

These parameters are essential for evaluating dosing regimens and safety profiles in clinical settings .

Eigenschaften

IUPAC Name |

2-hexyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-2-3-4-5-8-12-11-15(17)13-9-6-7-10-14(13)16-12/h6-7,9-11H,2-5,8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFMEGDHHAYDPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=O)C2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.